molecular formula C14H15NO4S B13575392 2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid

2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid

Cat. No.: B13575392
M. Wt: 293.34 g/mol
InChI Key: HBKQDERYRQDWHU-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid moiety at the 3-position. The Boc group is widely used in organic synthesis to protect amines, enhancing stability during reactions . This compound serves as a key intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules. Its structure combines aromaticity (from the benzo[b]thiophene) with functional groups that modulate solubility and reactivity, making it versatile for derivatization.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-11-10(12(16)17)8-6-4-5-7-9(8)20-11/h4-7H,1-3H3,(H,15,18)(H,16,17)

InChI Key

HBKQDERYRQDWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2S1)C(=O)O

Origin of Product

United States

Preparation Methods

Annulation-Based Synthesis of Benzo[b]thiophene Core

A widely adopted method involves microwave-assisted annulation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine in dimethyl sulfoxide (DMSO). This approach provides rapid access to 3-substituted benzo[b]thiophenes with high yields (58–96%) and avoids metal catalysts, enhancing reaction efficiency and scalability.

Reaction conditions:

Step Reagents & Conditions Outcome
1 2-halobenzonitrile + methyl thioglycolate, Et3N, DMSO, 130 °C, microwave, 11 min Formation of 3-aminobenzo[b]thiophene derivatives
2 Workup by pouring into ice water, filtration Isolation of product

This method is suitable for preparing 3-amino and 3-halo derivatives, which serve as key intermediates for further functionalization.

Introduction of the Boc-Protected Amino Group

The amino group at position 2 is introduced or protected as a tert-butoxycarbonyl (Boc) derivative to improve stability and facilitate purification. For example, starting from 2-amino intermediates, Boc protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

In some synthetic routes, the Boc-protected amino acid is added as a reagent to couple with other intermediates, as described in patent literature where 2-(tert-butoxycarbonylamino)benzothiophene-3-carboxylic acid is used as a solid reagent in acylation reactions.

Carboxylic Acid Formation via Ester Hydrolysis

The carboxylic acid at position 3 is often introduced initially as an ester (e.g., methyl or ethyl ester) during ring construction or subsequent modifications. Hydrolysis of the ester to the free acid is typically performed under basic conditions (e.g., sodium hydroxide in methanol-water mixture) followed by acidification.

For example, methyl esters of benzo[b]thiophene derivatives are hydrolyzed efficiently by refluxing with sodium hydroxide solution or using microwave-assisted hydrolysis to reduce reaction times significantly.

Alternative Synthesis via Gewald Reaction

An alternative synthetic approach involves the Gewald reaction, a three-component condensation of a cycloalkanone, an activated nitrile (such as cyanoacetate), and elemental sulfur in the presence of a base or catalyst. This method yields 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, which can be further modified to obtain benzo[b]thiophene carboxylic acids with Boc-protected amino groups.

Typical Gewald reaction conditions:

Component Equivalents Notes
Cycloalkanone 1.0 Substituted cyclohexanone
Activated nitrile 1.1 Methyl cyanoacetate or analogs
Elemental sulfur 1.2 Solid sulfur
Base (e.g., morpholine) 0.8 Catalyst
Solvent Methanol or DMF Depending on substrate
Heating Microwave, 160 W, 20 min Sealed tube, rapid reaction

After the Gewald reaction, intermediates undergo Boc protection, saponification, and amidation steps to yield the target compounds.

Representative Data Table: Yields and Conditions

Compound/Step Conditions/Method Yield (%) Notes
Microwave-assisted annulation (3-aminobenzo[b]thiophene) 2-halobenzonitrile + methyl thioglycolate, Et3N, DMSO, 130 °C, 11 min 58–96 Rapid, metal-free, high efficiency
Boc protection of amino group Boc2O, base >90 Standard protection step
Ester hydrolysis to carboxylic acid NaOH, MeOH-H2O, reflux or microwave >85 Efficient conversion to acid
Gewald reaction (tetrahydrobenzothiophene intermediates) Cycloalkanone + cyanoacetate + sulfur, morpholine, microwave, 160 W, 20 min 65–82 Alternative route for amino-substituted scaffolds

Summary of Key Research Findings

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for benzo[b]thiophene derivatives, including 2-(tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid precursors.
  • The Gewald reaction provides a versatile alternative for constructing amino-substituted tetrahydrobenzothiophene intermediates, which can be elaborated to the target compound via protection and functional group transformations.
  • Boc protection of the amino group is a critical step for stabilizing the intermediate and enabling further chemical modifications.
  • Ester intermediates are commonly hydrolyzed under basic conditions to yield the free carboxylic acid, completing the synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzothiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, potentially interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid can be elucidated through comparisons with analogs, focusing on substituents, ring saturation, and biological activity.

Structural Analogues and Activity Against Tyrosinase

highlights benzo[b]thiophene derivatives as tyrosinase inhibitors. For instance:

  • 4,5,6,7-Tetrahydro-2-[[(phenylamino)thioxomethyl]amino]-benzo[b]thiophene-3-carboxylic acid derivatives (3a-i) exhibit moderate diphenolase inhibition (IC₅₀ ~10–50 µM).
  • Replacing the tetrahydrobenzo[b]thiophene scaffold with 2-(1,3,4-thiadiazol-2-yl)thio acetic acid (compounds 6a-k) significantly enhances activity, with 6h achieving IC₅₀ = 6.13 µM vs. kojic acid (IC₅₀ = 33.3 µM) .

However, the tetrahydro modification in 3a-i reduces aromaticity, possibly affecting π-π interactions critical for inhibition .

Substituent Effects on Physicochemical Properties

and provide insights into substituent-driven variations:

Compound Name Substituent(s) Molecular Formula Key Properties
2-(4-Tert-Bu-benzoylamino)-4H-benzo[b]thiophene-3-carboxylic acid amide Benzoyl, tert-butyl, amide C₂₀H₂₄N₂O₂S Increased lipophilicity
2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid Phenyl, tert-butyl C₂₂H₂₃NO₃S Enhanced steric bulk
Target compound Boc, carboxylic acid C₁₅H₁₇NO₄S Balanced solubility/reactivity

The Boc group in the target compound offers reversible amine protection, contrasting with the permanent tert-butyl benzoylamino group in analogs. This difference is critical in prodrug design or stepwise synthesis .

Impact of Ring Saturation

highlights 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (similarity score 0.66 to the target compound). The tetrahydro modification saturates the benzo[b]thiophene ring, reducing planarity and rigidity. This may alter binding to enzymes like tyrosinase, where planar aromatic systems often enhance inhibition .

Carboxylic Acid vs. Ester Derivatives

and describe ethyl ester derivatives (e.g., Benzo[b]thiophene-3-carboxylic acid ethyl ester ). Esterification of the carboxylic acid group increases lipophilicity, improving membrane permeability but reducing solubility in aqueous environments. For example, the ethyl ester in (C₃₀H₂₉ClN₂O₄S) has a molecular weight of 549.08, significantly higher than the target compound, which may affect pharmacokinetics .

Mechanism of Action

The target compound’s Boc group may influence inhibition mechanisms. notes that compound 6h acts as a noncompetitive tyrosinase inhibitor, suggesting binding to an allosteric site. Structural analogs with bulkier substituents (e.g., phenyl or benzoyl groups) might adopt similar mechanisms, while carboxylic acid derivatives could engage in ionic interactions with enzyme active sites .

Biological Activity

2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid, with the CAS number 1240361-06-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H19NO4S
  • Molecular Weight : 297.37 g/mol
  • Structure : The compound features a benzo[b]thiophene core substituted with a tert-butoxycarbonylamino group and a carboxylic acid functional group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with tert-butoxycarbonyl (Boc) protected amino acids. Various synthetic strategies have been explored, including microwave-assisted methods which enhance yield and reduce reaction time .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism of action appears to involve the suppression of the RhoA/ROCK signaling pathway, which is crucial for cancer cell migration and invasion. For instance, compound b19 (related to this class of compounds) significantly reduced cell migration and induced apoptosis in these cells .

Anti-inflammatory Effects

Benzothiophene derivatives, including this compound, exhibit anti-inflammatory properties. They have been reported to inhibit leukotriene synthesis, which is beneficial in treating inflammatory diseases. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the benzothiophene core enhance anti-inflammatory efficacy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Research indicates that benzothiophene derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains, making them potential candidates for developing new antimicrobial agents .

Case Studies

StudyFindings
Study A Investigated the anticancer effects of a related benzothiophene derivative on MDA-MB-231 cells. Results showed significant inhibition of cell proliferation and migration via RhoA/ROCK pathway modulation .
Study B Explored the anti-inflammatory effects of benzothiophene derivatives, noting their ability to inhibit leukotriene synthesis and reduce inflammation in vitro .
Study C Evaluated antimicrobial activity against Mycobacterium tuberculosis, demonstrating effective inhibition at certain concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its potency include:

  • The nature of substituents on the benzothiophene ring.
  • The presence of functional groups such as carboxylic acids and amines.
  • Steric and electronic properties that affect interaction with biological targets.

Q & A

Q. What are the key synthetic routes for preparing 2-(tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid, and how are intermediates characterized?

Answer: The compound is typically synthesized via multi-step reactions involving cyclization and decyclization processes. A common approach involves:

Cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride to form intermediates like 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids .

Decyclization of these intermediates using amines (e.g., tetrahydrobenzo[b]thiophene derivatives) to yield the target compound .

Q. Key Characterization Techniques

TechniquePurposeExample Data
¹H/¹³C NMR Confirm backbone structure and substituentsPeaks for tert-butyl (δ ~1.4 ppm), carboxylic acid (δ ~12-13 ppm), and thiophene protons (δ ~6.5-8.0 ppm) .
IR Spectroscopy Identify functional groups (e.g., C=O at ~1700 cm⁻¹, Boc-protected NH at ~3300 cm⁻¹) .
HPLC/LC-MS Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ = calculated m/z) .

Q. How is the compound utilized in organic synthesis and biological research?

Answer:

  • Organic Synthesis : Serves as a precursor for complex molecules, such as analgesics and antimicrobial agents. The tert-butoxycarbonyl (Boc) group protects amines during multi-step syntheses, enabling selective deprotection .
  • Biological Studies : Used to design analogs for structure-activity relationship (SAR) studies. Derivatives exhibit analgesic activity exceeding metamizole in murine models via intraperitoneal administration .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

Answer:

  • Reaction Conditions :
    • Use dry CH₂Cl₂ under nitrogen to minimize hydrolysis of the Boc group .
    • Optimize stoichiometry (e.g., 1.2 equivalents of succinic anhydride for acylation) .
  • Purification :
    • Employ reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to isolate products .
    • Monitor reaction progress via TLC (eluent: diethyl ether–benzene–acetone, 10:9:1) .

Q. Troubleshooting Common Issues

IssueSolution
Low yieldIncrease reaction time (e.g., reflux overnight) or use catalytic DMAP for acylation.
By-productsRepurify via recrystallization (e.g., EtOAc/hexane) or column chromatography .

Q. How can structural modifications enhance biological activity?

Answer:

  • Modification Strategies :
    • Acylation : Introduce substituents at the 3-carboxylic acid position (e.g., amides, esters) to improve bioavailability .
    • Ring Functionalization : Add electron-withdrawing groups (e.g., Cl, NO₂) to the benzo[b]thiophene core to enhance binding to pain receptors .
  • Evaluation :
    • Test analogs in hot-plate assays (55°C) for analgesic activity. For example, derivatives with 4-arylbutyl-2-en-2-yl groups showed 2× higher latency than metamizole .

Q. How to resolve contradictions in biological activity data across studies?

Answer:

  • Experimental Design :
    • Standardize administration routes (e.g., intraperitoneal vs. oral) to ensure consistent pharmacokinetics .
    • Use inbred animal models to reduce genetic variability.
  • Data Analysis :
    • Perform dose-response curves to identify non-linear effects.
    • Validate results using orthogonal assays (e.g., tail-flick test alongside hot-plate) .

Q. What advanced techniques validate the compound's mechanism of action?

Answer:

  • Molecular Docking : Simulate interactions with cyclooxygenase (COX) or opioid receptors to predict binding modes .
  • Metabolomics : Profile metabolites via LC-MS to identify bioactive derivatives .
  • In Vivo Imaging : Use fluorescently tagged analogs to track tissue distribution in real-time .

Data Contradiction Analysis Example

Scenario : Conflicting reports on COX-2 inhibition potency.
Resolution :

Structural Analysis : Compare substituent patterns (e.g., tert-butyl vs. phenyl groups) affecting steric hindrance .

Assay Conditions : Ensure consistent enzyme concentrations and incubation times.

Control Experiments : Include reference inhibitors (e.g., celecoxib) to calibrate activity .

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